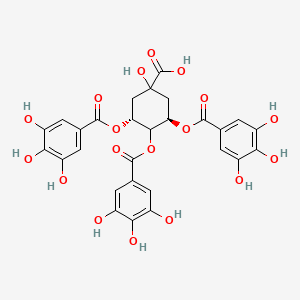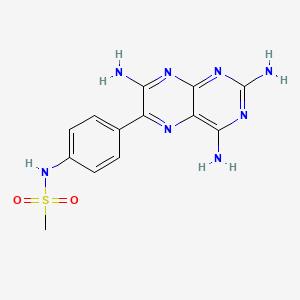
N,N-Diethyl-2-methylbenzamide
Overview
Description
N,N-Diethyl-2-methylbenzamide is a compound used as a topical insect repellent . It may cause irritation to eyes and mucous membranes, but not to the skin .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-2-methylbenzamide is C12H17NO . The InChI code is 1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 . The canonical SMILES representation is CCN(CC)C(=O)C1=CC=CC=C1C .
Scientific Research Applications
Insect Repellent
DEET is perhaps most famous for its role as an insect repellent. It effectively deters mosquitoes, ticks, and other biting insects. Its mechanism involves disrupting the insects’ olfactory receptors, making them less likely to land on treated skin . DEET-loaded metal-organic frameworks (MOFs) have also been explored for controlled-release insect repellent formulations .
Organic Synthesis
DEET has been synthesized using copper-based metal-organic frameworks (MOFs) in oxidative coupling reactions. This method allows for efficient preparation of DEET with high conversion rates and yields . The development of such catalytic processes is crucial for organic compound synthesis.
Solvent Properties
DEET serves as an effective solvent. It can dissolve plastics, rayon, spandex, and other synthetic fabrics. However, its solvent properties can also be a drawback when it comes into contact with certain materials .
Drug Delivery
Greener solvents are desirable for drug delivery applications. DEET-loaded MOFs, due to their controlled-release properties, could potentially be harnessed for drug delivery systems .
Ecotoxicology Studies
DEET is commonly used in personal care products. However, systematic ecotoxicological evaluations of DEET’s impact on aquatic organisms are still lacking. Research in this area could provide valuable insights .
Green Chemistry
The synthesis of DEET using copper-based MOFs demonstrates an environmentally friendly approach. It meets excellent synthesis criteria (EcoScale) based on green metrics, considering factors like atom economy, reaction mass efficiency, and materials recovery .
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Diethyl-2-methylbenzamide, also known as DEET, is an insect repellent . It is effective against a variety of biting pests such as mosquitoes and ticks . The primary targets of DEET are the cholinesterases in both insect and mammalian nervous systems .
Mode of Action
It has been found that deet inhibits cholinesterase activity, in both insect and mammalian neuronal preparations . This inhibition of cholinesterase activity is likely to be a key factor in its repellent action.
Biochemical Pathways
DEET acts as a competitive inhibitor for cholinesterase, diminishing the rate of acetylcholinesterase (AChE) carbamoylation . This inhibition disrupts the normal functioning of the cholinergic system, which is crucial for the transmission of nerve impulses. The disruption of these biochemical pathways is believed to contribute to DEET’s repellent effect.
Pharmacokinetics
In both humans and animals, DEET skin penetration and biodistribution are rapid and extensive, and metabolism and elimination appear to be complete . The bioavailability of DEET varies significantly among different species, ranging from 7.2% in weaning pigs to 72% in cattle . The type of formulation, application pattern, physical activity of the user, environment, and species and feeding behavior of the insects all influence the protection efficacy of DEET .
Result of Action
The primary result of DEET’s action is the repelling of biting pests such as mosquitoes and ticks . This repellent action helps protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and tick-borne illnesses like Lyme disease and Rocky Mountain spotted fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For instance, in the presence of moisture and/or liquid water, DEET release rates are likely to increase . Moreover, DEET may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .
properties
IUPAC Name |
N,N-diethyl-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYQDJOFVBGZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865298 | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-methylbenzamide | |
CAS RN |
2728-04-3, 26545-51-7 | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N,N-diethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N-diethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-DETA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-N,N-DIETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Axially chiral compounds, specifically benzamides, are important in various fields such as pharmaceuticals and material science. The presence of chirality can significantly influence a molecule's biological activity and physical properties. The research by [] focuses on a novel method to synthesize these compounds enantioselectively, meaning it can produce a desired enantiomer (mirror image) with high purity. This is crucial because different enantiomers of a chiral molecule can have drastically different effects.
A: The research highlights the use of tricarbonyl(arene)chromium complexes as a key enabling tool for the stereoselective synthesis of the desired axially chiral benzamides []. These complexes possess planar chirality, which can be transferred to the target molecule during the synthesis. This method allows for the efficient preparation of enantiomerically pure axially chiral N,N-diethyl 2,6-disubstituted benzamides, expanding the toolbox for chemists working in this area.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)

![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)






![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)


![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)